molecular formula C40H64O4 B12386862 Kahweol eicosanoate

Kahweol eicosanoate

Cat. No.: B12386862
M. Wt: 608.9 g/mol
InChI Key: BPMBWEOACWITBW-BKQJUPONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kahweol eicosanoate is a diterpene ester derived from kahweol, a compound found in coffee beans. Kahweol itself is known for its various biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kahweol eicosanoate typically involves the esterification of kahweol with eicosanoic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve the extraction of kahweol from coffee beans followed by its esterification with eicosanoic acid. The extraction process can utilize solvents like ethanol or supercritical carbon dioxide to isolate kahweol from the coffee beans .

Chemical Reactions Analysis

Types of Reactions

Kahweol eicosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kahweol eicosanoate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of kahweol eicosanoate involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified form, which may enhance its bioavailability and stability compared to its parent compound, kahweol. This esterification also allows for potential modifications to improve its therapeutic properties .

Properties

Molecular Formula

C40H64O4

Molecular Weight

608.9 g/mol

IUPAC Name

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate

InChI

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39+,40+/m1/s1

InChI Key

BPMBWEOACWITBW-BKQJUPONSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O

Origin of Product

United States

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